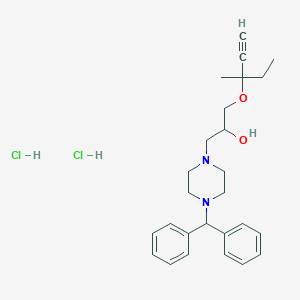
1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(1,3-Dioxoisoindolin-2-yl)butanoic acid” is related to your query . It has a CAS Number of 3130-75-4 and a molecular weight of 233.22 . It’s a solid at room temperature .
Synthesis Analysis
A related compound, “2-bromo-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid”, was synthesized by heating it with SOCl2 to reflux for 2 hours. Br2 was added slowly during 4 hours while heating was continued .
Molecular Structure Analysis
The InChI Code for “4-(1,3-Dioxoisoindolin-2-yl)butanoic acid” is 1S/C12H11NO4/c14-10(15)6-3-7-13-11(16)8-4-1-2-5-9(8)12(13)17/h1-2,4-5H,3,6-7H2,(H,14,15) .
Physical And Chemical Properties Analysis
The compound “4-(1,3-Dioxoisoindolin-2-yl)butanoic acid” is a solid at room temperature .
Scientific Research Applications
Pharmaceutical Synthesis
N-isoindoline-1,3-dione derivatives have shown promise as potential therapeutic agents. Researchers have explored their synthesis using various innovative methodologies. For instance, one common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . These compounds may serve as building blocks for novel drugs due to their unique structure and reactivity.
Organic Synthesis
Researchers have employed N-isoindoline-1,3-dione derivatives as versatile intermediates in organic synthesis. Their reactivity allows for the construction of complex molecules. For example, Wan et al. synthesized isoindolines-1,3-diones from o-phthalic acids or anhydrides with amines, achieving moderate to excellent yields .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that compounds with an isoindoline nucleus, such as 1-(4-(1,3-dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
The presence of the isoindoline nucleus and carbonyl groups at positions 1 and 3 in the compound structure may play a crucial role in its interactions with target proteins .
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been found to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects .
properties
IUPAC Name |
1-[4-(1,3-dioxoisoindol-2-yl)butyl]-1,3-bis(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-9-13-21(14-10-19)28-27(33)29(22-15-11-20(2)12-16-22)17-5-6-18-30-25(31)23-7-3-4-8-24(23)26(30)32/h3-4,7-16H,5-6,17-18H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOFSWAOJRANOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2553320.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2553322.png)
![5-Methyl-2-pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553324.png)

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2553326.png)
![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)
![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553328.png)

![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553336.png)
![2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2553337.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)